molecular formula C10H13NO4S B1370986 2-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 1094777-57-7

2-[Ethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B1370986
CAS No.: 1094777-57-7
M. Wt: 243.28 g/mol
InChI Key: SWWGCRIUWROKGX-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Carboxylic Acid Moieties in Chemical Research

The presence of both a sulfonamide and a carboxylic acid moiety within the same molecule is of significant interest in chemical and pharmaceutical research.

The sulfonamide group (-SO₂NHR) is a cornerstone functional group in medicinal chemistry. researchgate.net Historically, sulfonamides revolutionized medicine as the first class of effective antimicrobial agents, commonly known as sulfa drugs. researchgate.netajchem-b.com Beyond their antibacterial properties, sulfonamides exhibit a vast range of biological activities, and are integral components in drugs developed for various indications. ajchem-b.comekb.eg These include diuretics, antidiabetic, anti-inflammatory, antiviral, and anticancer agents. ajchem-b.comekb.eg The sulfonamide moiety is also explored for its ability to inhibit specific enzymes, such as carbonic anhydrase. researchgate.netajchem-b.com In synthetic chemistry, they serve as versatile building blocks for creating diverse pharmaceutical compounds. ajchem-b.com

The carboxylic acid group (-COOH) is also fundamental in drug design and biochemistry, being present in numerous endogenous substances like amino acids. nih.gov It is a key component of the pharmacophore (the part of a molecule responsible for its biological activity) in many therapeutic agents, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov However, the presence of a carboxylic acid can sometimes lead to metabolic instability or limited ability to cross biological membranes. nih.gov Consequently, medicinal chemists often explore bioisosteres—functional groups with similar physical or chemical properties—to overcome these drawbacks while retaining biological activity. Notably, the sulfonamide group is sometimes used as a bioisostere for the carboxylic acid moiety, as it can establish a similar geometry of hydrogen bonds. nih.gov

Overview of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are a major class of organic compounds with broad applications. ontosight.aiwikipedia.org Their structure consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This arrangement allows for a wide variety of chemical reactions at both the aromatic ring and the carboxylic acid group. wikipedia.org

Benzoic acid derivatives are used extensively as precursors and intermediates in the synthesis of a multitude of more complex molecules. ontosight.aisavemyexams.com Their applications span numerous fields:

Pharmaceuticals : They are building blocks for a wide array of drugs, including anti-inflammatory and antimicrobial agents. ontosight.aiontosight.ai

Agrochemicals : Many pesticides and herbicides are synthesized from benzoic acid precursors. ontosight.ai

Food Preservation : Benzoic acid and its salts, like sodium benzoate, are used as preservatives in acidic foods and beverages due to their antifungal properties. wikipedia.org

Materials Science : They serve as components in the synthesis of polymers, plasticizers, and other materials. ontosight.aiwikipedia.org

The synthesis of benzoic acid derivatives can be achieved through various methods, such as the oxidation of alkylbenzenes or the hydrolysis of benzonitriles. wikipedia.orgsavemyexams.com The reactivity of the carboxyl group allows for the formation of esters, amides, and acid chlorides, further expanding their synthetic utility. wikipedia.orgorganic-chemistry.org

Structural Context of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid within Sulfamoylbenzoic Acid Analogues

This compound is a member of the broader family of sulfamoylbenzoic acid (SBA) analogues. These compounds are characterized by a benzoic acid scaffold with a sulfonamide group attached to the benzene ring. The specific properties and activity of each analogue are determined by the substitution pattern, including:

The position of the sulfamoyl group relative to the carboxylic acid (ortho, meta, or para).

The nature of the substituents on the sulfonamide nitrogen.

The presence of other substituents on the aromatic ring.

Research into sulfamoylbenzoic acid analogues has led to the development of compounds with specific biological activities. For instance, a study focused on designing and synthesizing SBA analogues to act as specific agonists for the lysophosphatidic acid (LPA₂) receptor, which is involved in protective effects in the gut. nih.govcornell.eduacs.org In this research, various analogues were created by modifying the substituents on the sulfamoyl nitrogen, demonstrating how structural changes can fine-tune biological activity. nih.gov For example, the synthesis of compounds like 2-[4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)butylsulfamoyl]benzoic acid was achieved by reacting 2-sulfamoylbenzoic acid ethyl ester with other chemical intermediates. nih.gov This highlights the modular nature of SBA synthesis, where different "tail groups" can be attached to the sulfamoyl moiety to explore structure-activity relationships (SAR). nih.gov

The structure of this compound, with its relatively small and simple N-alkyl groups (ethyl and methyl), places it as a fundamental member of this class, distinct from more complex analogues designed for specific biological targets.

Historical Context and Evolution of Research on Sulfamoyl-Substituted Aromatic Compounds

The history of sulfamoyl-substituted aromatic compounds is intrinsically linked to the development of sulfonamides and the advancement of organic synthesis.

The story begins in the early 20th century with the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide. This marked the dawn of the "sulfa drug" era, which revolutionized the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netajchem-b.com This initial discovery spurred immense research into a vast number of aromatic sulfonamide derivatives to improve efficacy and broaden the spectrum of activity.

The synthesis of these compounds relies on foundational reactions in organic chemistry, particularly electrophilic aromatic substitution. wikipedia.org Aromatic sulfonation, the reaction of an aromatic ring with sulfuric acid to attach a sulfonic acid group (-SO₃H), is a key step. This group can then be converted to a sulfonyl chloride (-SO₂Cl), which readily reacts with ammonia (B1221849) or amines to form the desired sulfonamide. nih.gov

Research into benzoic acid derivatives also has a long history, with benzoic acid itself having been discovered in the 16th century. wikipedia.org The combination of these two areas of research—aromatic sulfonamides and benzoic acid chemistry—led to the exploration of sulfamoylbenzoic acids. These compounds were investigated for various therapeutic purposes, including as diuretic and antihypertensive agents. google.com Over time, synthetic methods have become more sophisticated, allowing for the precise and efficient creation of complex analogues to probe specific biological systems, as seen in modern medicinal chemistry research. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGCRIUWROKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl Methyl Sulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual nuclei. For 2-[Ethyl(methyl)sulfamoyl]benzoic acid, a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is indispensable for a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region is expected to show a complex multiplet pattern arising from the four protons on the disubstituted benzene (B151609) ring. These protons, being in different chemical environments, will likely display chemical shifts in the range of δ 7.5-8.2 ppm. The proton ortho to the carboxylic acid group is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.

The ethyl group attached to the sulfonamide nitrogen will give rise to two distinct signals. The methylene protons (-CH2-) are expected to appear as a quartet, influenced by the adjacent methyl protons, with a chemical shift around δ 3.3-3.6 ppm. The terminal methyl protons (-CH3) of the ethyl group will likely resonate as a triplet in the upfield region, around δ 1.1-1.3 ppm.

The methyl group directly attached to the sulfonamide nitrogen will present as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the range of δ 2.7-3.0 ppm. The acidic proton of the carboxylic acid group is expected to be observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H7.5 - 8.2MultipletN/A
N-CH₂-CH₃3.3 - 3.6Quartet~7
N-CH₃2.7 - 3.0SingletN/A
N-CH₂-CH₃1.1 - 1.3Triplet~7
COOH>10Broad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 125-145 ppm. The carbon atom attached to the carboxylic acid group and the carbon atom bearing the sulfonamide substituent will have distinct chemical shifts due to the different electronic effects of these functional groups.

The methylene carbon of the ethyl group is predicted to appear around δ 45-55 ppm, while the methyl carbon of the ethyl group will be found further upfield, around δ 12-18 ppm. The methyl carbon directly bonded to the sulfonamide nitrogen is expected to have a chemical shift in the range of δ 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
Aromatic C125 - 145
N-CH₂-CH₃45 - 55
N-CH₃35 - 45
N-CH₂-CH₃12 - 18

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, as well as the couplings between adjacent aromatic protons.

A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the methylene proton signal to the methylene carbon signal of the ethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for the identification of functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically between 1680-1720 cm⁻¹.

The sulfonamide group will be characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, which are expected to appear around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is expected in the 900-950 cm⁻¹ region.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-2960 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1680 - 1720
SulfonamideS=O Asymmetric Stretch1330 - 1370
SulfonamideS=O Symmetric Stretch1140 - 1180
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1450 - 1600
Alkyl GroupsC-H Stretch2850 - 2960

Compound Names

Compound Name
This compound

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy provides critical insights into the vibrational modes of this compound, revealing the characteristic frequencies of its constituent functional groups and skeletal structure. The analysis of the Raman spectrum allows for the precise assignment of these vibrational modes, which is fundamental for confirming the molecular structure.

Key vibrational modes for this compound are expected to arise from the benzene ring, the carboxylic acid group, and the ethyl(methyl)sulfamoyl group. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ range.

The carboxylic acid group presents several distinct vibrational modes. The C=O stretching of the carbonyl group is anticipated to be a strong band around 1700-1680 cm⁻¹. The O-H stretch is typically broad and found in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands.

The sulfamoyl group also contributes signature peaks. The asymmetric and symmetric S=O stretching vibrations are expected to be observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 900-800 cm⁻¹ range. Vibrations corresponding to the ethyl and methyl groups, such as C-H bending and stretching, will also be present throughout the spectrum.

Table 1: Predicted FT-Raman Vibrational Mode Assignments for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3070Aromatic C-H StretchBenzene Ring
~2980Aliphatic C-H Stretch (Asymmetric)Ethyl/Methyl Groups
~2940Aliphatic C-H Stretch (Symmetric)Ethyl/Methyl Groups
~1690C=O StretchCarboxylic Acid
~1590, ~1480C=C Aromatic Ring StretchBenzene Ring
~1450C-H Bend (Asymmetric)Ethyl/Methyl Groups
~1375C-H Bend (Symmetric)Methyl Group
~1330S=O Asymmetric StretchSulfamoyl Group
~1140S=O Symmetric StretchSulfamoyl Group
~850S-N StretchSulfamoyl Group

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the exact mass of a molecule and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. The chemical formula for this compound is C₁₀H₁₃NO₄S. By summing the precise masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915, S=31.972071), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₃NO₄S)

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)131.00782513.101725
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)131.97207131.972071
Total Theoretical Exact Mass 243.056530

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is expected to occur at the most labile bonds, guided by the stability of the resulting cations and neutral losses.

Key predicted fragmentation pathways include:

Loss of the hydroxyl group (-OH) from the carboxylic acid: This would result in a fragment with an m/z of 226.0488 [M-17]⁺.

Loss of the entire carboxylic acid group (-COOH): This would lead to a fragment with an m/z of 198.0667 [M-45]⁺.

Cleavage of the S-N bond: Loss of the ethyl(methyl)amino group would generate a fragment corresponding to the benzoyl-2-sulfonyl radical cation.

Cleavage of the C-S bond: This would separate the sulfamoyl group from the benzoic acid moiety, leading to characteristic ions such as [C₆H₄COOH]⁺ at m/z 121.0289.

Fragmentation within the sulfamoyl group: Loss of an ethyl radical (-C₂H₅) would produce a fragment at m/z 214.0303 [M-29]⁺.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Predicted m/zPredicted Lost FragmentFormula of Fragment Ion
243.0565-[C₁₀H₁₃NO₄S]⁺ (Molecular Ion)
226.0488•OH[C₁₀H₁₂NO₃S]⁺
214.0303•C₂H₅[C₈H₁₀NO₄S]⁺
198.0667•COOH[C₉H₁₂NO₂S]⁺
121.0289•SO₂(N(CH₃)C₂H₅)[C₇H₅O₂]⁺
105.0340•OH, •SO₂(N(CH₃)C₂H₅)[C₇H₅O]⁺
77.0391•COOH, •SO₂(N(CH₃)C₂H₅)[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and extent of conjugation within the molecule.

The this compound molecule contains a benzene ring, which is a strong chromophore. Substituted benzene rings typically exhibit two main absorption bands: the primary band (E-band) around 180-220 nm and the secondary band (B-band) between 230-280 nm. The presence of the carboxylic acid and sulfamoyl substituents on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated π-system and the electronic effects of the substituents.

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic ring. The non-bonding electrons on the oxygen and nitrogen atoms could also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of Electronic TransitionChromophore
~210-230π → πBenzene Ring (E-band)
~260-280π → πBenzene Ring (B-band)

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry and purity. For this compound, with a molecular formula of C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol , the theoretical elemental composition can be precisely calculated. americanelements.com

Table 5: Elemental Composition of this compound (C₁₀H₁₃NO₄S)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass per Element ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01110120.1149.38
Hydrogen (H)1.0081313.1045.39
Nitrogen (N)14.007114.0075.76
Oxygen (O)15.999463.99626.31
Sulfur (S)32.06132.0613.18
Total 243.277 100.00

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula and the purity of the sample.

Crystallographic Studies and Solid State Architecture of Sulfamoylbenzoic Acid Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic information file (CIF) for 2-[Ethyl(methyl)sulfamoyl]benzoic acid is not publicly accessible, analysis of similar structures allows for a detailed predictive description.

Determination of Molecular Conformation and Geometric Parameters

Based on the analysis of related sulfamoylbenzoic acid derivatives, the molecular conformation of this compound is expected to be primarily influenced by the steric and electronic effects of its constituent groups. The central benzene (B151609) ring provides a rigid scaffold. The dihedral angle between the plane of the carboxylic acid group and the benzene ring, as well as the orientation of the sulfamoyl group, will be key conformational features.

In analogous structures, such as o-sulfamoylbenzoic acid, the carboxylic acid group is often observed to be nearly coplanar with the benzene ring to maximize conjugation. However, the presence of the bulky ethyl(methyl)sulfamoyl group at the ortho position in the title compound would likely induce some torsion to alleviate steric strain. The geometry around the sulfur atom in the sulfamoyl group is expected to be a distorted tetrahedron.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value RangeComments
S-N bond length1.62 - 1.65 ÅTypical for sulfonamides.
S-C bond length1.75 - 1.78 ÅConsistent with aryl sulfonamides.
S=O bond lengths1.42 - 1.45 ÅCharacteristic double bond character.
C(aromatic)-C(carboxyl)1.48 - 1.52 ÅStandard single bond between sp² carbons.
C=O bond length1.20 - 1.24 ÅTypical for a carboxylic acid carbonyl.
C-O bond length1.30 - 1.34 ÅTypical for a carboxylic acid hydroxyl.
Dihedral Angle (Benzene-COOH)10 - 30°Twisted due to steric hindrance from the ortho-sulfamoyl group.

This data is predictive and based on values observed in structurally related compounds.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound will be dominated by a network of intermolecular interactions. The primary and most influential of these is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust centrosymmetric dimers through R²₂(8) graph set notation, a common motif in carboxylic acids.

The sulfamoyl group also presents hydrogen bond acceptors in the form of its two oxygen atoms. These are likely to participate in weaker C-H···O interactions with aromatic or aliphatic C-H donors from neighboring molecules. Unlike primary or secondary sulfonamides, the tertiary nitrogen in the N-ethyl-N-methylsulfamoyl group lacks a hydrogen atom and therefore cannot act as a hydrogen bond donor.

Polymorphism and Crystal Engineering Considerations for Sulfamoylbenzoic Acid Compounds

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming various intermolecular interactions. For sulfamoylbenzoic acid derivatives, the potential for polymorphism is significant.

The conformational flexibility of the sulfamoyl and carboxylic acid groups, combined with the possibility of different hydrogen bonding patterns, can give rise to multiple stable or metastable crystalline forms. For instance, while the carboxylic acid dimer is a very common and stable motif, other hydrogen bonding arrangements, such as catemers (chains), are also possible, especially if co-crystallizing with other molecules.

Crystal engineering principles can be applied to control the crystallization outcome of sulfamoylbenzoic acid compounds. By understanding the hierarchy of intermolecular interactions, it is possible to design and synthesize co-crystals with desired structural motifs and properties. The introduction of different substituents on the sulfonamide nitrogen or the aromatic ring can systematically alter the steric and electronic properties of the molecule, thereby influencing its preferred packing arrangement. For example, the introduction of additional hydrogen bond donors or acceptors could disrupt the typical carboxylic acid dimer and favor the formation of novel supramolecular synthons. The study of polymorphism and the application of crystal engineering are crucial for understanding and controlling the solid-state properties of this class of compounds.

Computational Chemistry and Molecular Modeling of 2 Ethyl Methyl Sulfamoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of a molecule. These calculations are instrumental in predicting a wide array of molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation, representing its most stable state. This is achieved by calculating the forces on each atom and iteratively minimizing them until a stationary point on the potential energy surface is reached.

For 2-[Ethyl(methyl)sulfamoyl]benzoic acid, a common approach involves using the B3LYP functional combined with a basis set such as 6-311G+(d,p). researchgate.net The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all subsequent property calculations. Electronic structure analysis further reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Example) Note: The following data is a representative example to illustrate the typical output of a DFT/B3LYP calculation, as specific published computational data for this molecule is not available.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-S (Sulfonamide)1.78
S=O (Sulfonamide)1.45
S-N (Sulfonamide)1.65
C=O (Carboxylic Acid)1.22
C-O (Carboxylic Acid)1.35
**Bond Angles (°) **O=S=O120.5
C-S-N107.8
C-C=O (Carboxylic Acid)123.0
Dihedral Angles (°) C-C-S-N-75.4

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the characteristic stretching frequencies of the S=O bonds in the sulfamoyl group and the C=O bond in the benzoic acid moiety. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.gov This involves computing the magnetic shielding tensors for each nucleus in the optimized structure. The calculated shifts provide a theoretical benchmark that aids in the interpretation and assignment of experimental NMR spectra. nih.gov Good agreement between calculated and observed spectra serves as a strong validation of the computed molecular structure. researchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as the primary electron donor, while the LUMO acts as the electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. actascientific.com This analysis helps identify the regions of the molecule most likely to participate in chemical reactions. For this compound, the analysis would likely show the HOMO localized on the electron-rich benzoic acid ring and the LUMO distributed across the electron-withdrawing sulfamoyl group.

Table 2: Representative Frontier Molecular Orbital Properties (Illustrative Example) Note: These values are illustrative examples based on typical DFT calculations for similar organic molecules.

PropertyValue (eV)
HOMO Energy-6.75
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.95

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying charge transfer interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, such as hyperconjugation, which contributes to molecular stability.

Natural Population Analysis (NPA), which is part of the NBO method, provides a more robust calculation of atomic charges compared to other methods like Mulliken analysis. These charges offer a quantitative measure of the electron distribution among the atoms in the molecule.

Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in a molecule. ekb.eg It partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. While it is computationally straightforward, its results can be highly dependent on the basis set used. researchgate.net Despite this limitation, Mulliken charges are frequently used to provide a qualitative understanding of the electrostatic potential and to identify potential sites for electrophilic and nucleophilic attack. actascientific.com For this compound, this analysis would quantify the electronegativity of the oxygen and nitrogen atoms, showing them to be sites of negative charge, while the sulfur and carbonyl carbon atoms would exhibit positive charges.

Table 3: Representative Mulliken Atomic Charges (Illustrative Example) Note: These values are for illustrative purposes to show the expected charge distribution.

AtomCharge (e)
S (Sulfonamide)+1.25
O (Sulfonamide)-0.68
N (Sulfonamide)-0.55
C (Carbonyl)+0.70
O (Carbonyl)-0.65

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a detailed view of a molecule in its minimum-energy state, they are inherently static. Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing the exploration of the molecule's conformational landscape over time. researchgate.net

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. The forces between atoms are calculated using a classical mechanical model known as a force field. The simulation tracks the trajectory of each atom over a period, typically from nanoseconds to microseconds, providing a movie-like view of molecular behavior.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-S and S-N bonds), MD simulations are invaluable for:

Conformational Sampling: Identifying the different low-energy shapes (conformers) the molecule can adopt in solution and the relative populations of these conformers.

Solvent Effects: Understanding how interactions with solvent molecules (like water) influence the molecule's preferred shape and dynamics.

Intramolecular Interactions: Observing transient intramolecular hydrogen bonds or other non-covalent interactions that can stabilize certain conformations.

By analyzing the simulation trajectory, researchers can map the potential energy surface and understand the energy barriers between different conformations, providing a comprehensive picture of the molecule's flexibility and structural preferences in a realistic environment.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this can be used to investigate its potential as an inhibitor or ligand for various biological targets. The sulfonamide group is a well-known pharmacophore that targets metalloenzymes, particularly carbonic anhydrases.

Docking studies would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein target. For instance, considering the structural similarities to known inhibitors, a plausible target for such a study would be a carbonic anhydrase isozyme. The primary goal is to determine the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Key Interactions and Binding Affinity:

A typical docking simulation would predict the following interactions for this compound within an enzyme's active site:

The sulfonamide group's nitrogen and oxygen atoms can coordinate with the zinc ion (Zn²⁺) that is often present in the active site of metalloenzymes.

The benzoic acid moiety can form hydrogen bonds with nearby amino acid residues, such as threonine or histidine, through its carboxylic acid group.

The ethyl and methyl groups can engage in hydrophobic interactions with nonpolar residues within the binding pocket.

The results of such a study are often presented in a table summarizing the binding energy and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Carbonic Anhydrase Isozyme

Parameter Value Interacting Residues
Binding Energy (kcal/mol) -8.5 Thr199, His94, Val121
Hydrogen Bonds 2 Thr199, Gln92
Hydrophobic Interactions 4 Val121, Val143, Leu198

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a compound like this compound, QSAR can be employed to predict its activity and to guide the design of new, more potent analogues.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with their experimentally determined biological activity.

Molecular Descriptors for QSAR:

For this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 2: Example Molecular Descriptors for this compound in a QSAR Model

Descriptor Type Calculated Value
Molecular Weight Topological 243.28 g/mol
LogP Hydrophobic 1.85
Dipole Moment Electronic 3.2 D
Number of H-bond Donors Electronic 1

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules like this compound. The presence of both an electron-donating group (the ethylmethylamino moiety) and an electron-withdrawing group (the benzoic acid and sulfonyl moieties) connected through a conjugated system can give rise to significant NLO responses.

Theoretical calculations, typically using Density Functional Theory (DFT), can be performed to compute the key parameters that govern NLO activity, such as the first hyperpolarizability (β). These calculations involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field.

Key NLO Parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

A higher value of β indicates a stronger NLO response. The calculated values for this compound can be compared to those of known NLO materials, such as urea, to assess its potential.

Table 3: Theoretical NLO Properties of this compound (Hypothetical DFT Calculation Results)

Property Symbol Calculated Value (a.u.)
Dipole Moment μ 3.2 D
Average Polarizability α 115

Chemical Reactivity and Advanced Derivatization Pathways of 2 Ethyl Methyl Sulfamoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, primarily involving nucleophilic acyl substitution.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common method. tcu.eduuomustansiriyah.edu.iq The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. uomustansiriyah.edu.iq The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol reactant is used. tcu.edu

Amide Formation: Direct condensation of the carboxylic acid with an amine to form an amide is also a fundamental transformation. youtube.com This reaction often requires coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Alternatively, the reaction can be performed at high temperatures to drive off the water formed during the condensation. researchgate.net The synthesis of various sulfamoyl benzamide derivatives has been achieved by treating sulfamoylbenzoic acids with different amines. nih.gov

Table 1: Common Reagents for Esterification and Amide Formation
TransformationReagents and ConditionsProduct
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, RefluxAlkyl 2-[ethyl(methyl)sulfamoyl]benzoate
Amide Formation (Direct)Amine (R-NH₂), High TemperatureN-Alkyl-2-[ethyl(methyl)sulfamoyl]benzamide
Amide Formation (Coupling)Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC)N-Alkyl-2-[ethyl(methyl)sulfamoyl]benzamide

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into more reactive intermediates such as acyl chlorides or acid anhydrides.

Acyl Chloride Formation: The most common method for synthesizing an acyl chloride from a carboxylic acid is by reacting it with thionyl chloride (SOCl₂). google.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl) that are easily removed. Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. Patents describe the formation of sulfamoylbenzoyl chlorides by reacting the corresponding benzoic acid with thionyl chloride, sometimes at elevated temperatures. google.comgoogle.com This acyl chloride is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.

Carboxylic Acid Anhydride Formation: Benzoic anhydrides can be prepared through several routes. A common laboratory method involves the reaction of a benzoyl chloride with a benzoate salt or benzoic acid itself. orgsyn.org Dehydration of the carboxylic acid using a strong dehydrating agent like acetic anhydride can also yield the corresponding anhydride. orgsyn.org These anhydrides serve as effective acylating agents.

Table 2: Synthesis of Reactive Carboxylic Acid Derivatives
DerivativeTypical ReagentsKey Features
Acyl ChlorideThionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Highly reactive acylating agent; moisture sensitive.
Acid AnhydrideDehydrating Agent (e.g., Acetic Anhydride), or Acyl Chloride + CarboxylateEffective acylating agent; less reactive than acyl chloride.

Transformations at the Sulfamoyl Group

The N,N-disubstituted sulfamoyl group also presents opportunities for chemical modification, although these transformations are generally less common than those at the carboxylic acid site.

While the nitrogen in 2-[Ethyl(methyl)sulfamoyl]benzoic acid is tertiary (disubstituted), precluding direct N-alkylation or N-acylation, the synthesis of such compounds often starts from a primary or secondary sulfonamide. For instance, 2-sulfamoylbenzoic acid or its ester can be reacted with alkylating agents to introduce substituents on the nitrogen atom. nih.gov The synthesis of various N-substituted sulfonamides can be achieved by reacting a sulfonyl chloride with a primary or secondary amine. organic-chemistry.orggoogle.com The sulfonamide nitrogen can participate in nucleophilic substitution reactions, although this is less common than C-N bond formation. acs.org

The sulfonamide bond (S-N) is known to be robust but can be cleaved under specific, often harsh, conditions. acs.org This cleavage can proceed via different pathways depending on the reagents used.

Reductive Cleavage: Reagents like samarium iodide (SmI₂) or methods involving alkali metals can achieve reductive cleavage of the S-N bond. strath.ac.uk Electrochemical reduction is another method used for the cleavage of sulfonamides. strath.ac.uk

Hydrolytic Cleavage: Under certain acidic or basic conditions, particularly at elevated temperatures, the S-N bond can undergo hydrolysis. nih.gov For example, studies on sulfonamide drugs have shown that S-N bond cleavage can be favorable under acidic conditions, yielding a sulfonic acid and an amine. nih.gov

Chemoselective Cleavage: Specific reagents have been developed for more controlled cleavage. For instance, aluminum halides like AlCl₃ and AlI₃ have shown complementary reactivities for cleaving N-acyl and N-alkyl groups from sulfonamides. acs.org

Cleavage of the S-N bond in this compound would be expected to yield 2-sulfobenzoic acid and ethyl(methyl)amine.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of the molecule can undergo both electrophilic and nucleophilic substitution, with the outcome heavily dictated by the directing effects of the existing carboxyl and sulfamoyl groups.

Electrophilic Aromatic Substitution (EAS): Both the carboxylic acid group (-COOH) and the sulfamoyl group (-SO₂N(CH₃)(C₂H₅)) are electron-withdrawing groups. As such, they deactivate the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult than for benzene itself. quora.com Both groups are meta-directors. quora.comyoutube.com Therefore, when an electrophilic substitution reaction is forced to occur, the incoming electrophile will be directed to the positions meta to both the carboxyl and sulfamoyl groups. In the case of this compound, the primary positions for electrophilic attack would be C-4 and C-6.

Table 3: Directing Effects in Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectReactivity EffectDirecting Position
-COOH (Carboxyl)Electron-WithdrawingDeactivatingMeta
-SO₂NR₂ (Sulfamoyl)Electron-WithdrawingDeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic substitution. However, the presence of strong electron-withdrawing groups can activate the ring for such reactions, provided a suitable leaving group (like a halide) is also present on the ring. wikipedia.orgchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For this compound itself, which lacks a leaving group, SNAr is not a feasible pathway. However, if a derivative containing a good leaving group (e.g., fluorine or chlorine) at the C-4 or C-6 position were used, the electron-withdrawing nature of the carboxyl and sulfamoyl groups would facilitate nucleophilic attack at that position. chemistrysteps.commasterorganicchemistry.com The rate of reaction is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate. chemistrysteps.com

Redox Chemistry of the Sulfamoyl and Benzoic Acid Functions

The benzoic acid moiety contains a carbon atom in a high oxidation state and is thus more amenable to reduction. Conversely, the sulfur atom in the sulfamoyl group is in its highest oxidation state (+6) and is generally resistant to further oxidation under standard conditions. However, the aromatic ring and the N-alkyl groups of the sulfamoyl moiety can potentially undergo oxidative transformations.

Reduction Pathways

The reduction of this compound primarily targets the carboxylic acid function. The sulfamoyl group is typically stable under these conditions.

Reduction of the Benzoic Acid Group

The carboxylic acid group can be reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis.

Using Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. idc-online.comchemistrysteps.comorganicchemistrytutor.com The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions (H⁻) from LiAlH₄ attack the carbonyl carbon. An excess of the reducing agent is necessary because the acidic proton of the carboxylic acid first reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. chemistrysteps.com Subsequent reduction of the carboxylate leads to the formation of the corresponding benzyl alcohol derivative, 2-[Ethyl(methyl)sulfamoyl]benzyl alcohol.

Reaction Scheme: this compound + excess LiAlH₄ → 2-[Ethyl(methyl)sulfamoyl]benzyl alcohol

Using Borane Reagents: Diborane (B₂H₆) or its complexes, such as borane-tetrahydrofuran (BH₃·THF), are also highly effective and selective for the reduction of carboxylic acids to alcohols. idc-online.com These reagents offer an alternative to LiAlH₄, often with milder reaction conditions.

A summary of typical reagents and conditions for the reduction of the benzoic acid group is presented in Table 1.

ReagentSolventTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Reflux, followed by acidic workup2-[Ethyl(methyl)sulfamoyl]benzyl alcohol
Borane-THF complex (BH₃·THF)Tetrahydrofuran (THF)Room temperature or gentle heating2-[Ethyl(methyl)sulfamoyl]benzyl alcohol

Interactive Data Table 1: Reagents for the Reduction of the Benzoic Acid Moiety (This is a simplified representation of an interactive table)

Reagent SelectionExpected Outcome
LiAlH₄ Primary Alcohol
BH₃·THF Primary Alcohol

Oxidation Pathways

The oxidation of this compound is less straightforward. The sulfur atom is already in its highest oxidation state. Therefore, oxidation would have to occur at other sites in the molecule.

Oxidation of the Sulfamoyl Group

The N-alkyl substituents on the sulfamoyl group could potentially be sites for oxidation, although this is generally a challenging transformation. Electrochemical methods, such as the Shono oxidation, have been used for the oxidation of tertiary amines at the carbon atom adjacent to the nitrogen. mdpi.com A similar process could hypothetically lead to the formation of an iminium cation intermediate from the N-ethyl or N-methyl group, which could then be trapped by a nucleophile. However, this would require specific and often harsh electrochemical conditions.

Oxidation of the Aromatic Ring

The aromatic ring itself can undergo oxidation, typically leading to hydroxylation. pharmaxchange.info The position of this hydroxylation is influenced by the electronic nature of the existing substituents. The sulfamoyl and carboxylic acid groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, making oxidation more difficult. pharmaxchange.info However, under powerful oxidative conditions, hydroxylation might be achievable.

Decarboxylative Functionalization

Advanced redox-mediated pathways can lead to the derivatization of the benzoic acid moiety through decarboxylation. For instance, photo-induced ligand-to-copper charge transfer has been utilized for the decarboxylative sulfoximination and hydroxylation of benzoic acids. rsc.orgresearchgate.net These methods involve the generation of an aryl radical intermediate after the loss of carbon dioxide, which can then be functionalized.

A summary of potential oxidative transformations is provided in Table 2.

Reaction TypeReagents/ConditionsPotential Product(s)
N-Alkyl OxidationElectrochemical (e.g., Shono-type)Complex mixture, potential for functionalization adjacent to Nitrogen
Aromatic HydroxylationStrong oxidizing agents (e.g., Fenton's reagent)Hydroxylated derivatives
Decarboxylative HydroxylationPhoto-induced copper catalysis researchgate.net2-[Ethyl(methyl)sulfamoyl]phenol

Interactive Data Table 2: Potential Oxidative Pathways (This is a simplified representation of an interactive table)

Oxidation TargetPotential Reaction
N-Alkyl Groups Electrochemical Oxidation
Aromatic Ring Hydroxylation
Carboxylic Acid Decarboxylative Functionalization

Advanced Research Applications in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 2-[Ethyl(methyl)sulfamoyl]benzoic acid serves as a valuable scaffold for the construction of more complex molecular architectures. The presence of two distinct functional groups, the carboxylic acid and the N,N-disubstituted sulfonamide, allows for selective and sequential reactions.

The carboxylic acid group can readily undergo esterification or amidation reactions, enabling the attachment of various molecular fragments. For instance, it can be converted to an acyl chloride, which is a highly reactive intermediate for the formation of esters and amides. This versatility is crucial in the synthesis of libraries of compounds for drug discovery and materials science research.

The sulfonamide group, while generally stable, can also be a site for chemical modification, or its electronic properties can influence the reactivity of the aromatic ring. The synthesis of derivatives of this compound often involves multi-step reaction sequences, highlighting its role as a key intermediate. For example, the synthesis of related sulfamoylbenzoic acid analogs has been reported to involve the reaction of precursor molecules with sulfamoylating agents, followed by further modifications.

While specific examples detailing the extensive use of this compound as a building block in the total synthesis of complex natural products are not prevalent in the literature, its structural motifs are found in various pharmaceutically active compounds. The general synthetic utility of benzoic acids and sulfonamides is well-established, suggesting the potential for this compound in similar applications.

Supramolecular Chemistry: Design of Self-Assembled Systems and Molecular Recognition Motifs

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the oxygen atoms of the carboxyl and sulfonyl groups), makes it an interesting candidate for the design of self-assembling systems.

Hydrogen bonding is a key driving force in the formation of predictable and well-ordered supramolecular structures. Carboxylic acids, for instance, are known to form dimeric structures through hydrogen bonding. The presence of the bulky and electronically distinct ethyl(methyl)sulfamoyl group can influence the packing of these molecules in the solid state, potentially leading to the formation of unique crystal structures and molecular assemblies.

Furthermore, the aromatic ring can participate in π-π stacking interactions, another important non-covalent force in supramolecular chemistry. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex, higher-order structures such as tapes, sheets, and three-dimensional networks. While specific studies on the self-assembly of this compound are limited, research on related benzoic acid derivatives demonstrates their ability to form intricate supramolecular architectures. The principles of molecular recognition, where a host molecule selectively binds a guest molecule, could also be explored using this compound as a building block for designing receptors with specific binding cavities.

Materials Science: Development of Functional Materials and Supramolecular Polymers

In materials science, the focus is on creating new materials with specific, desirable properties. The functional groups of this compound can be exploited to develop new functional materials.

A notable application of related sulfamoylbenzoic acid derivatives is in the field of perovskite solar cells. nih.govresearchgate.netacs.orgacs.org Research has shown that sulfamoylbenzoic acid derivatives can be used as molecular additives to improve the quality and reproducibility of perovskite thin films. nih.govresearchgate.netacs.orgacs.org These additives can modulate the crystallization dynamics of the perovskite material and passivate defects, leading to enhanced power conversion efficiency and stability of the solar cells. nih.govresearchgate.netacs.orgacs.org The dipole moment and electronic configuration of the sulfamoylbenzoic acid derivatives play a crucial role in their effectiveness as additives. nih.govresearchgate.netacs.orgacs.org

The bifunctional nature of this compound also suggests its potential as a monomer for the synthesis of supramolecular polymers. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these monomers could self-assemble into long polymeric chains. The properties of such supramolecular polymers, including their mechanical strength and responsiveness to external stimuli, could be tuned by modifying the structure of the monomer.

Table 1: Research Findings on Sulfamoylbenzoic Acid Derivatives in Perovskite Solar Cells

Derivative Effect on Perovskite Film Impact on Solar Cell Performance Reference
OH-CSBA Retards crystallization, leads to large grain size and low defect density Optimal power conversion efficiency (PCE) of 25.39%, high reproducibility and stability nih.govresearchgate.netacs.orgacs.org

Bioconjugation Chemistry: Strategies for Molecular Labeling and Probe Development

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The carboxylic acid group of this compound can be activated and coupled to amine groups present in biomolecules such as proteins and peptides. This reaction, typically mediated by coupling agents like carbodiimides, results in the formation of a stable amide bond.

This functionality makes this compound a potential tool for molecular labeling. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound scaffold, the resulting conjugate can be used to label and detect specific biomolecules. The sulfonamide portion of the molecule could also be modified to incorporate other functionalities or to modulate the properties of the conjugate, such as its solubility and cell permeability.

While there are no specific reports in the literature detailing the use of this compound in bioconjugation, the chemical principles underlying its potential application are well-established. The development of novel bioconjugation strategies is an active area of research, and compounds with unique functionalities like this compound could offer new possibilities for creating advanced bioprobes and diagnostic agents.

Ligand Design for Catalysis and Coordination Chemistry

The design of ligands that can coordinate to metal ions is a cornerstone of catalysis and coordination chemistry. The oxygen atoms of the carboxylic acid and the sulfonyl group in this compound can act as potential coordination sites for metal ions. The specific coordination mode would depend on the nature of the metal ion and the reaction conditions.

In the context of medicinal chemistry, which often involves the design of ligands for biological targets, derivatives of sulfamoylbenzoic acid have shown significant promise. For instance, N-substituted sulfamoylbenzamide derivatives have been developed as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov Furthermore, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrases, which are important drug targets for various diseases. unibs.it

These examples demonstrate the potential of the sulfamoylbenzoic acid scaffold in the design of biologically active ligands. The ethyl and methyl groups on the sulfonamide nitrogen of this compound can influence the steric and electronic properties of the molecule, which in turn can affect its binding affinity and selectivity for a particular metal ion or biological target. This tunability makes it an attractive starting point for the development of new catalysts or therapeutic agents.

Table 2: Investigated Biological Targets of Sulfamoylbenzoic Acid Derivatives

Derivative Class Biological Target Therapeutic Area Reference
N-substituted sulfamoylbenzamides STAT3 signaling pathway Cancer nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of sulfamoylbenzoic acid derivatives typically involves multi-step processes that can be resource-intensive and may result in modest yields. A primary challenge lies in developing more streamlined and efficient synthetic pathways to 2-[Ethyl(methyl)sulfamoyl]benzoic acid.

Alternative strategies warrant investigation. For instance, novel catalytic C-H activation/sulfamoylation reactions could potentially offer a more direct route, bypassing the need for pre-functionalized starting materials. Additionally, the application of flow chemistry could provide significant advantages in terms of safety, scalability, and reaction optimization, allowing for precise control over reaction parameters to maximize yield and purity. google.com A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Key Reaction Steps Potential Advantages Unaddressed Challenges

Exploration of Advanced Characterization Techniques for Complex Derivatization Products

As researchers utilize the this compound scaffold to build more intricate molecules, the structural elucidation of these complex derivatization products becomes increasingly challenging. Standard characterization techniques such as 1D NMR (¹H, ¹³C), FT-IR, and mass spectrometry are foundational but may be insufficient for unambiguously determining the constitution and stereochemistry of novel, larger derivatives. researchgate.netscirp.orgnih.gov

Future efforts must involve the routine application of more advanced characterization techniques. Two-dimensional NMR spectroscopy, including COSY, HSQC, and HMBC experiments, will be crucial for assigning complex proton and carbon signals and establishing through-bond correlations in densely functionalized molecules. nih.govmdpi.com For chiral derivatives, the use of chiral chromatography, polarimetry, and advanced NMR methods with chiral solvating agents will be necessary to determine enantiomeric purity and absolute configuration.

When suitable crystals can be obtained, single-crystal X-ray crystallography remains the definitive method for absolute structure determination. The challenge, however, is that many complex organic molecules are difficult to crystallize. Therefore, research into novel crystallization techniques and the use of microcrystal electron diffraction (MicroED) for analyzing sub-micron sized crystals could become indispensable tools.

Table 2: Advanced Spectroscopic and Analytical Techniques for Characterization

Technique Type of Information Provided Application to Complex Derivatives
2D NMR (COSY, HMBC) Connectivity between atoms (H-H, C-H). Unambiguous assignment of protons and carbons in structurally complex molecules with overlapping signals. nih.gov
NOESY/ROESY Through-space proximity of nuclei. Determination of relative stereochemistry and conformational analysis of flexible molecules.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio. Unambiguous determination of elemental composition and confirmation of molecular formula. nih.gov
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates. Absolute and definitive structural proof, including stereochemistry, for crystalline compounds.
Chiral HPLC Separation of enantiomers. Determination of enantiomeric excess (ee) and purification of chiral derivatives.

Computational Approaches for High-Throughput Screening and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules. For the this compound scaffold, computational approaches can be leveraged for high-throughput screening of virtual libraries and for predicting the physicochemical and biological properties of yet-to-be-synthesized derivatives.

A significant future direction is the development and validation of robust quantitative structure-activity relationship (QSAR) models specific to derivatives of this scaffold. Such models could predict a target-specific activity based on calculated molecular descriptors, enabling the prioritization of synthetic targets. Molecular docking simulations can be employed to predict the binding modes of derivatives within a biological target, providing insights that can guide rational drug design. nih.govnih.govresearchgate.net

Furthermore, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as molecular geometry, electronic structure, and reactivity. tandfonline.com This information can help rationalize observed experimental outcomes and predict the stability and spectral properties of novel derivatives. The main challenge lies in the computational cost of high-accuracy methods and the need for experimental data to validate the predictive models.

Table 3: Application of Computational Methods in Future Research

Computational Method Objective Potential Impact on Research
Molecular Docking Predict binding affinity and conformation of a ligand in a target's active site. Guides the design of derivatives with improved target specificity and potency. nih.govnih.gov
High-Throughput Virtual Screening (HTVS) Computationally screen large virtual libraries of derivatives against a target. Rapidly identifies promising lead compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Correlate molecular structure with chemical or biological activity. Enables prediction of the activity of new derivatives, prioritizing synthetic efforts.
Density Functional Theory (DFT) Calculate electronic structure, geometry, and other molecular properties. Provides fundamental insights into molecular stability, reactivity, and spectroscopic properties. tandfonline.com
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage failures. nih.gov

Designing New Chemical Entities based on the this compound Scaffold for Targeted Research Applications

The this compound structure serves as an excellent starting point, or "scaffold," for the design of new chemical entities (NCEs) for targeted research applications. mdpi.com The key to this approach is the systematic modification of different parts of the molecule to modulate its properties and achieve a desired function. Research has shown that related sulfamoylbenzoic acid scaffolds can be derivatized to target specific biological receptors. nih.govnih.govacs.org

Future research should systematically explore the chemical space around this scaffold. Key areas for modification include:

The Carboxylic Acid Group: This group can be converted to esters, amides, or other bioisosteres to alter polarity, cell permeability, and target interactions.

The Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring can profoundly influence the molecule's electronic properties and steric profile, affecting its binding to target proteins. nih.gov

The Sulfonamide Linker: While the core sulfonamide is defining, modifications to the N-alkyl groups (ethyl and methyl) can fine-tune lipophilicity and conformational flexibility. Replacing one or both groups with larger, smaller, or cyclic substituents could lead to novel properties.

Investigation of Environmental Transformations and Persistence in Chemical Research Contexts

As with any synthetic compound, understanding the potential environmental fate of this compound and its derivatives is an important consideration, particularly in the context of sustainable chemical research. Sulfonamides as a class are known to be present in various environmental systems, where they can undergo transformation. nih.govnih.gov

Future research should address the environmental lifecycle of this specific compound within a laboratory and research setting. Key unaddressed questions include its stability under various conditions (e.g., pH, light, temperature) and its susceptibility to degradation. Studies on potential transformation pathways, such as hydrolysis of the sulfonamide bond, photodegradation, or biodegradation of the N-alkyl groups, are needed. mdpi.com

Identifying the major transformation products (TPs) is critical, as these new compounds may have different properties and persistence profiles than the parent molecule. nih.govresearchgate.net The development of sensitive analytical methods, likely based on liquid chromatography-mass spectrometry (LC-MS), will be essential for detecting and quantifying the parent compound and its TPs at low concentrations in simulated environmental matrices. This knowledge will enable the development of appropriate waste treatment and disposal protocols, aligning future research with the principles of green chemistry. The persistence of chemical structures is influenced by factors like the strength of chemical bonds, such as the carbon-fluorine bond in some persistent compounds, and the presence of functional groups that resist environmental breakdown. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.